molecular formula C11H16N4O4 B1678839 Razoxane CAS No. 21416-67-1

Razoxane

Cat. No.: B1678839
CAS No.: 21416-67-1
M. Wt: 268.27 g/mol
InChI Key: BMKDZUISNHGIBY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

Razoxane is systematically named 4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its bis-dioxopiperazine core, where two piperazine-2,6-dione rings are connected via a propyl bridge. The numbering begins at the nitrogen atom of the piperazine ring, with substituents prioritized based on functional group hierarchy. Alternative names include 1,2-bis(3,5-dioxopiperazin-1-yl)propane and 4,4′-propylenedi-2,6-piperazinedione , both emphasizing the compound’s symmetrical bis-dioxopiperazine architecture.

Molecular Formula and Weight

This compound has the molecular formula $$ \text{C}{11}\text{H}{16}\text{N}{4}\text{O}{4} $$, confirmed by high-resolution mass spectrometry and elemental analysis. Its molecular weight is 268.27 g/mol , calculated from the atomic masses of its constituent atoms: carbon (48.50%), hydrogen (5.97%), nitrogen (20.89%), and oxygen (23.64%). Experimental density measurements range from 1.2576 g/cm³ (estimated) to values consistent with crystalline forms observed in X-ray studies.

Property Value
Molecular formula $$ \text{C}{11}\text{H}{16}\text{N}{4}\text{O}{4} $$
Molecular weight 268.27 g/mol
Density 1.2576 g/cm³ (estimate)
Melting point 193°C

Stereochemical Configuration and Enantiomeric Forms

This compound exists as a racemic mixture of two enantiomers: dexthis compound ($$(+)-(S)$$-enantiomer) and levthis compound ($$(-)-(R)$$-enantiomer). The chiral center resides at the bridging carbon atom of the propyl group (C7 in the IUPAC name). Despite its stereochemical complexity, this compound’s biological activity primarily stems from dexthis compound, which exhibits cardioprotective properties. The enantiomers share identical connectivity but differ in spatial arrangement, as evidenced by their distinct optical rotations and circular dichroism spectra.

The InChIKey (BMKDZUISNHGIBY-UHFFFAOYSA-N) encodes this compound’s connectivity but not its stereochemistry, reflecting its racemic nature. Enantiomeric separation is achievable via chiral chromatography, with dexthis compound showing higher affinity for metal ion chelation due to its stereoelectronic properties.

X-ray Crystallography and 3D Conformational Analysis

X-ray crystallography reveals this compound’s planar bis-dioxopiperazine core and cisoid conformation of the propyl bridge (N–C–C–N torsion angle: 53.3°). In the platinum(II) complex cis-PtCl₂(this compound) , the ligand coordinates via tertiary nitrogen atoms (Pt–N bond lengths: 2.080–2.095 Å), retaining its intact dioxopiperazine rings. The crystal system is monoclinic (space group $$ P2_1/c $$) with unit cell parameters $$ a = 9.165 \, \text{Å} $$, $$ b = 16.573 \, \text{Å} $$, $$ c = 10.984 \, \text{Å} $$, and $$ \beta = 114.60^\circ $$. Intermolecular hydrogen bonds between imide NH and carbonyl oxygen atoms (N–H···O: 3.11 Å, 158°) stabilize a zig-zag sheet structure.

3D conformational analysis highlights flexibility in the propyl bridge, enabling adaptation to metal coordination sites. Powder X-ray diffraction (PXRD) studies demonstrate that this compound’s conformational landscape is influenced by crystal packing forces, with distinct patterns observed for racemic versus enantiopure forms.

Comparative Structural Analysis with Bis-Dioxopiperazine Derivatives

This compound belongs to the bis-dioxopiperazine family, characterized by two piperazine-2,6-dione rings linked by an alkylene bridge. Key structural comparisons include:

  • ICRF-154 : A hydrolyzed derivative lacking one dioxopiperazine ring, formed under basic conditions. Unlike this compound, ICRF-154 cannot chelate metal ions effectively due to reduced denticity.
  • Sobuzoxane (MST-16) : A prodrug with $$ N $$-isobutyloxycarbonyloxymethyl substituents, enhancing oral bioavailability. Its bulkier side chains alter topoisomerase II inhibition kinetics compared to this compound.
  • Bimolane : A structural analog with a tetramethylene bridge, exhibiting similar antineoplastic activity but distinct metabolic pathways.
Derivative Bridge Substituents Key Feature
This compound Propylene None Racemic, metal-chelating
ICRF-154 Propylene Hydrolyzed ring Monodentate ligand
Sobuzoxane Propylene $$ N $$-alkyl groups Prodrug, enhanced solubility
Bimolane Tetramethylene None Extended bridge, altered kinetics

This compound’s propyl bridge optimizes steric and electronic interactions with topoisomerase II, distinguishing it from longer-chain derivatives like bimolane. The compound’s ability to resist hydrolysis under acidic conditions further differentiates it from ICRF-154, making it a stable scaffold for metal complexation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKDZUISNHGIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020733
Record name Razoxane
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Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21416-67-1, 21416-87-5
Record name Razoxane
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Record name Razoxane [INN:BAN]
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Record name Razoxin
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Record name Razoxane
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Record name 4,4'-propylenebis(piperazine-2,6-dione)
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Scientific Research Applications

Antineoplastic Applications

Mechanism of Action : Razoxane exerts its antitumor effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition disrupts cancer cell proliferation, making it a valuable agent in cancer therapy.

Clinical Studies :

  • A phase II study demonstrated that this compound improved overall survival in patients with renal cell carcinoma, with a median survival of 7.3 months .
  • In a rat osteosarcoma model, this compound showed significant antimetastatic effects when administered early in the treatment regimen, prolonging median survival time compared to control groups .

Table 1: Summary of Clinical Findings on this compound in Cancer Treatment

Study TypeCancer TypeMedian Survival TimeKey Findings
Phase II StudyRenal Cell Carcinoma7.3 monthsImproved survival rates in treated patients .
Animal ModelOsteosarcoma83 days (early tx)Significant prolongation of survival .

Cardioprotection

This compound is recognized for its cardioprotective properties, particularly against the cardiotoxic effects of anthracycline chemotherapy agents. This application is critical for preserving cardiac function in patients undergoing cancer treatment.

Mechanism : The cardioprotective effect is attributed to this compound's ability to chelate free iron, thereby reducing oxidative stress and free radical formation associated with anthracycline-induced cardiomyopathy .

Treatment of Psoriasis

This compound has been investigated for its efficacy in treating severe psoriasis, especially in patients resistant to conventional therapies such as methotrexate or PUVA (psoralen plus ultraviolet A).

Clinical Findings :

  • In a study involving 36 psoriatic patients, this compound was found to be effective with minimal side effects, primarily neutropenia which was manageable .
  • Patients showed significant improvement within 8-10 weeks of treatment.

Table 2: Efficacy of this compound in Psoriasis Treatment

Patient GroupTreatment DurationResponse RateSide Effects
Psoriatic Patients8-10 weeks60% improvementNeutropenia (manageable)

Other Potential Applications

This compound's versatility extends beyond oncology and dermatology:

  • Angiogenesis Inhibition : It has been noted for its potential to inhibit angiogenesis, making it a candidate for treating conditions like Kaposi's sarcoma associated with HIV/AIDS .
  • Hepatoprotection : Research indicates that this compound may protect against liver injury induced by acetaminophen and other hepatotoxic agents .
  • Mucositis Prevention : It has shown promise in preventing mucositis, a common side effect of chemotherapy .

Comparison with Similar Compounds

Dexrazoxane (ICRF-187)

Structural Relationship : Dexthis compound is the (+)-(S)-enantiomer of racemic this compound .

Parameter This compound Dexthis compound
Primary Use Investigational oncology Cardioprotection (anthracycline-induced toxicity)
Mechanism Topo II inhibition, antiangiogenesis Iron chelation (via hydrolysis product), Topo II inhibition
Clinical Efficacy Mixed tumor responses Reduces severe cardiotoxicity (e.g., doxorubicin)
Toxicity Myelosuppression Lower hematologic toxicity
Approval Status Not approved FDA/EMA-approved (Zinecard®, Cardioxane®)

Key Findings :

  • Dexthis compound’s iron-chelating metabolite prevents oxidative cardiac damage, doubling median survival in anthracycline-treated patients .
  • Unlike this compound, dexthis compound has minimal antineoplastic activity but superior solubility and safety .

Probimane

Structural Relationship: Probimane is a morpholino-methyl derivative of this compound, synthesized in China .

Parameter This compound Probimane
Antitumor Efficacy 40% tumor inhibition (20 mg/kg) 55–60% inhibition (80–100 mg/kg)
Mechanism Topo II inhibition Calmodulin pathway inhibition
Metastasis Suppression Moderate Enhanced (73.2% inhibition with bleomycin)
Toxicity Leukopenia Lower myelosuppression

Key Findings :

  • Probimane outperforms this compound in Lewis lung carcinoma models, especially with combination therapies (e.g., 73.2% tumor inhibition with bleomycin vs. 41.5% for this compound alone) .

Other Bisdioxopiperazines

  • ICRF-154/192 : Homologues of this compound with reduced activity . ICRF-154 shows weak iron-chelation properties and negligible clinical utility .

Mechanistic and Clinical Contrasts

Antiangiogenic Effects

  • This compound: Normalizes tumor vasculature, reducing hypoxia and metastasis .
  • Dexthis compound : Lacks significant antiangiogenic activity; focus remains on cardioprotection .

Iron Chelation

  • This compound : Chelates iron indirectly but lacks cardioprotective efficacy due to pharmacokinetic limitations .
  • Dexthis compound : Hydrolyzes to a potent iron chelator, preventing doxorubicin-induced cardiotoxicity .

Combination Therapies

  • This compound + Radiotherapy : Harmful in lung cancer but beneficial in chondrosarcomas (60 Gy + this compound: 75% response rate) .
  • This compound + Chemotherapy : Synergistic with bleomycin (73.2% tumor inhibition) but antagonistic at high doses .

Data Tables

Table 1: Antitumor Efficacy in Lewis Lung Carcinoma

Compound Dose (mg/kg) Tumor Inhibition (%)
This compound 20 40.0
Probimane 60 35.7
Probimane 80 55.0
Cyclophosphamide 40 84.0

Table 2: Survival in Clinical Trials

Trial Regimen Median Survival (Days) Hazard Ratio (95% CI)
Lung Cancer Radiotherapy + this compound 80 1.76 (1.16–2.83)
Radiotherapy + Placebo 175

Biological Activity

Razoxane, also known as ICRF-159, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mutagenic properties, anti-metastatic effects, and its role in combination therapies for various cancers.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Topoisomerase II Inhibition : this compound is known to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells .
  • Chelation Properties : The compound acts as a chelating agent for divalent cations, which may help mitigate oxidative stress induced by chemotherapeutic agents like doxorubicin. This property is particularly relevant in reducing cardiotoxicity associated with anthracycline treatments .
  • Anti-Angiogenic Effects : Early studies indicated that this compound could normalize blood vessels within tumors, potentially enhancing the efficacy of concurrent therapies by improving drug delivery . It has been suggested that this effect is mediated through the induction of thrombospondin-1 (THBS-1) in endothelial cells .

Mutagenic Activity

The mutagenic potential of this compound was assessed using various assays:

  • Salmonella/microsome Assay : this compound did not increase mutation frequency at concentrations up to 5000 µg/plate, indicating a lack of direct mutagenicity .
  • Micronucleus Assay : In mice treated with this compound, an increase in micronucleated polychromatic erythrocytes was observed, suggesting some cytotoxic effects on bone marrow cells .
  • Metaphase Assay : this compound induced abnormal chromosome condensation and structural aberrations in Chinese hamsters, indicating potential genotoxic effects at higher doses (up to 500 mg/kg) .

Clinical Efficacy and Case Studies

This compound has been evaluated in various clinical settings, particularly for soft tissue sarcomas (STS) and other malignancies:

  • Soft Tissue Sarcomas : A study involving 21 patients treated with this compound and vindesine showed promising results. The median number of new metastases after 6 months was significantly lower in the treatment group compared to controls (0 vs. 4.5) . Furthermore, progression-free survival at 6 months was 71% in the treatment group versus 23% in controls (p<0.001) .
  • Acute Myeloid Leukemia : There have been reports of acute myeloid leukemia developing after this compound therapy, highlighting the need for careful monitoring of hematological parameters during treatment .

Summary of Findings

Study TypeFindings
Salmonella AssayNo increase in mutation frequency at high doses
Micronucleus AssayIncreased micronucleated cells observed in treated mice
Metaphase AssayInduction of chromosome aberrations at high doses
Soft Tissue Sarcoma StudySignificant reduction in new metastases and improved progression-free survival
Acute Myeloid Leukemia CasesTwo reported cases post-treatment indicate potential hematological risks

Q & A

Q. Methodological Notes

  • Chromosomal studies : Prioritize G2/M-synchronized cells for metaphase analysis .
  • Clinical trial design : Use sequential analysis (Pocock-Simon method) for survival endpoints and early termination rules .
  • Toxicity screening : Monitor leukopenia (WBC <2000×10⁹/L) and micronuclei in preclinical toxicity trials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Razoxane
Reactant of Route 2
Razoxane

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